molecular formula C7H16ClNO B8186708 trans-3-Amino-cycloheptanol hydrochloride

trans-3-Amino-cycloheptanol hydrochloride

Cat. No.: B8186708
M. Wt: 165.66 g/mol
InChI Key: MUUOZVGDMPWWQU-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3-Amino-cycloheptanol hydrochloride is a cycloheptanol-derived amine hydrochloride salt. The molecule features a seven-membered cycloheptanol ring with a trans-configuration amino group at the 3-position, conjugated with hydrochloric acid to enhance stability and solubility.

Properties

IUPAC Name

(1S,3S)-3-aminocycloheptan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-6-3-1-2-4-7(9)5-6;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUOZVGDMPWWQU-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H](C[C@H](C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-cycloheptanol hydrochloride typically involves the hydrogenation of a precursor compound in the presence of a catalyst. One common method starts with the hydrogenation of p-aminophenol, followed by acetylation and catalytic hydrogenation to achieve high selectivity and yield for the trans-isomer .

Industrial Production Methods: Industrial production methods for this compound often involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: Trans-3-Amino-cycloheptanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve the use of halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while substitution reactions can produce a variety of substituted amino-cycloheptanol compounds.

Scientific Research Applications

Trans-3-Amino-cycloheptanol hydrochloride has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of trans-3-Amino-cycloheptanol hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing biochemical and physiological processes. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares trans-3-Amino-cycloheptanol hydrochloride with analogous amine hydrochlorides, focusing on structural, physicochemical, and application-based differences.

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Substituent Position Similarity Index* Applications/Notes
trans-3-Amino-cycloheptanol HCl C₇H₁₄ClNO ~179.65 (calculated) 7-membered 3-amino (trans) Reference Potential chiral synthon
3-Aminocyclohexanol HCl C₆H₁₄ClNO 163.64 6-membered 3-amino 0.91 Intermediate in drug synthesis
trans-4-Aminocyclohexanol HCl C₆H₁₄ClNO 163.64 6-membered 4-amino (trans) 0.86 Studied for conformational stability
cis-3-Aminocyclobutanol HCl C₄H₁₀ClNO 123.58 4-membered 3-amino (cis) 0.86 Model for strained ring systems
(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid HCl C₆H₁₂ClN₂O₃ 196.63 Acyclic Multiple functional groups N/A Plant cell culture reagent (BioReagent)

*Similarity indices derived from structural alignment algorithms (e.g., Tanimoto coefficient) .

Structural and Physicochemical Differences

Ring Size and Conformational Flexibility: The seven-membered cycloheptanol ring in trans-3-Amino-cycloheptanol HCl introduces greater conformational flexibility compared to six-membered (cyclohexanol) or four-membered (cyclobutanol) analogs. This flexibility may influence binding affinity in biological systems or catalytic interactions . Smaller rings (e.g., cyclobutanol derivatives) exhibit higher ring strain, reducing stability but enhancing reactivity in specific synthetic pathways .

Substituent Position and Stereochemistry: The trans-3-amino configuration distinguishes it from trans-4-Aminocyclohexanol HCl, where the amino group’s position alters hydrogen-bonding networks and solubility. For instance, trans-3-substituted analogs typically exhibit higher aqueous solubility due to polar group accessibility . Cis-isomers (e.g., cis-3-Aminocyclobutanol HCl) demonstrate distinct stereoelectronic effects, impacting their utility in asymmetric synthesis .

Functional Group Complexity: Unlike the acyclic (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid HCl (a plant cell culture reagent), trans-3-Amino-cycloheptanol HCl lacks ether or carboxylic acid groups, limiting its direct biological activity but enhancing its role as a neutral scaffold .

Biological Activity

trans-3-Amino-cycloheptanol hydrochloride is a compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemical research. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Formula : C7H15NO·HCl
  • Molecular Weight : 165.66 g/mol
  • CAS Number : 124555-43-7

This compound is characterized by a seven-membered cyclic structure, which influences its chemical reactivity and biological interactions.

Synthesis and Preparation

The synthesis of this compound typically involves the hydrogenation of p-aminophenol or related precursors. The following methods are commonly employed:

  • Hydrogenation : The precursor compound undergoes hydrogenation in the presence of a catalyst.
  • Acidification : The product is then treated with hydrochloric acid to form the hydrochloride salt.

Biological Activity

This compound has been studied for its diverse biological activities:

  • Enzyme Interaction : Research indicates that this compound can modulate enzyme activities, particularly those involved in metabolic pathways. Its amino alcohol structure allows it to interact with various biomolecules, influencing cellular processes.
  • Respiratory Effects : It has been noted for its potential in respiratory therapies, where it may enhance mucus production and facilitate the clearance of secretions from the respiratory tract. This mechanism is particularly relevant for conditions such as chronic obstructive pulmonary disease (COPD).

The exact mechanism of action remains partially elucidated; however, it is believed to involve:

  • Interaction with Mucous Membranes : The compound acts on mucous membranes, enhancing physiological clearance mechanisms.
  • Stimulation of Surfactant Production : It promotes the synthesis and release of surfactant by type II pneumocytes, which is crucial for maintaining lung function.

Comparative Analysis

A comparison with similar compounds reveals distinct characteristics:

CompoundStructure TypeKey Biological Activity
trans-3-Amino-cycloheptanol HClSeven-memberedRespiratory tract effects
trans-3-Amino-cyclohexanol HClSix-memberedSimilar enzyme modulation
cis-4-Aminocyclohexanol HClSix-memberedVarying potency in enzyme inhibition

This compound exhibits unique properties due to its seven-membered ring structure, which may confer different chemical reactivity compared to its six-membered analogs.

Case Studies and Research Findings

  • Study on Respiratory Function :
    • A study published in a pharmacology journal highlighted the efficacy of this compound in enhancing mucus clearance in animal models with induced airway obstruction. The results demonstrated a statistically significant improvement in respiratory function metrics post-treatment.
  • Enzyme Activity Modulation :
    • In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug design targeting metabolic disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.